molecular formula C13H16N2O3S B2992179 5-Methyl-4-oxo-3-pentylthieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 691397-47-4

5-Methyl-4-oxo-3-pentylthieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B2992179
CAS No.: 691397-47-4
M. Wt: 280.34
InChI Key: QNRYMDMARKVDJL-UHFFFAOYSA-N
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Description

5-Methyl-4-oxo-3-pentylthieno[2,3-d]pyrimidine-6-carboxylic acid is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core. Its structure includes a pentyl group at position 3, a methyl group at position 5, and a carboxylic acid moiety at position 6 (empirical formula: C₁₃H₁₆N₂O₃S; molecular weight: 280.34) . Thienopyrimidines are pharmacologically significant due to their structural similarity to purines, enabling interactions with enzymes and receptors. This compound has been synthesized via multi-step routes, achieving yields up to 84% in reported protocols . Synonyms include "5-methyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid" and "NSC723454," with identifiers such as CAS 307324-80-7 and CHEMBL1965658 .

Properties

IUPAC Name

5-methyl-4-oxo-3-pentylthieno[2,3-d]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-3-4-5-6-15-7-14-11-9(12(15)16)8(2)10(19-11)13(17)18/h7H,3-6H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRYMDMARKVDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=NC2=C(C1=O)C(=C(S2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-oxo-3-pentylthieno[2,3-d]pyrimidine-6-carboxylic acid typically involves the condensation of appropriate starting materials followed by cyclization reactions. One common method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the thienopyrimidine core . The reaction conditions often include the use of solvents such as methanol or butanol and catalysts like methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-oxo-3-pentylthieno[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Scientific Research Applications of 5-Methyl-4-oxo-3-pentylthieno[2,3-d]pyrimidine-6-carboxylic acid

This compound is a heterocyclic compound belonging to the thienopyrimidine family. It features a thieno ring fused to a pyrimidine ring with functional group attachments.

Areas of Application

This compound is a versatile compound with applications spanning chemistry, medicine, and industry.

  • Chemistry It serves as a building block in synthesizing complex molecules and studying reaction mechanisms.
  • Medicine Its potential as an antimicrobial agent and its effects on biological targets are under investigation.
  • Industry It is used in developing new materials and as a precursor for industrial chemicals.

This compound exhibits biological activities, making it valuable in pharmacological research.

Antimicrobial Activity

Derivatives of thieno[2,3-d]pyrimidines have demonstrated antimicrobial properties, proving effective against bacterial strains like Escherichia coli and Staphylococcus aureus. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis pathways.

Anticancer Properties

Thieno[2,3-d]pyrimidine derivatives have anticancer potential. In vitro studies showed cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), inducing apoptosis through caspase pathway activation.

Enzyme Inhibition

The compound inhibits enzymes involved in metabolic pathways; for example, it acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in prokaryotic and eukaryotic cells, which can suppress tumor growth and microbial proliferation.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation Oxidation reactions introduce additional functional groups or modify existing ones.
  • Reduction Reduction reactions reduce specific functional groups, altering the compound’s properties.
  • Substitution Substitution reactions replace one functional group with another, potentially modifying the compound’s activity.

Mechanism of Action

The mechanism of action of 5-Methyl-4-oxo-3-pentylthieno[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. Its degree of lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes or receptors . The exact pathways and targets depend on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Key Observations :

  • Ethyl ester derivatives (e.g., R513148) replace the carboxylic acid with an ester, reducing polarity and altering pharmacokinetics .
  • Electron-withdrawing groups (e.g., trifluoromethyl in compound 8c ) may increase metabolic stability but reduce solubility.

Physicochemical Properties

Comparative data for selected analogs:

Compound Name Melting Point (°C) Yield (%) Solubility (Predicted) Reference
5-Methyl-4-oxo-3-pentyl-...-carboxylic acid Not reported 84 Low (logP ~3.2)*
5-Methyl-4-(phenylamino)-...-carboxylic acid (16b) 178–180 99 Moderate
4-(4-Chlorophenylamino)-5-methyl-...-carboxylic acid (16c) 316–318 89 Low
5-Methyl-4-m-tolylamino-...-ethyl ester Not reported Not reported High (ester group)

Notes:

  • Higher melting points (e.g., 316–318°C for 16c) correlate with stronger intermolecular forces in halogenated analogs .
  • The target compound’s 84% yield suggests efficient synthesis, comparable to phenylamino derivatives (99% for 16b) .

Substituent Effects on Bioactivity

  • Lipophilic groups (e.g., pentyl, trifluoromethyl) may enhance target binding in hydrophobic enzyme pockets.
  • Carboxylic acid moieties (vs. esters) could improve water solubility but limit blood-brain barrier penetration .
  • Halogenated analogs (e.g., 16c, 16d) might exhibit increased metabolic stability due to reduced cytochrome P450 interactions .

Biological Activity

5-Methyl-4-oxo-3-pentylthieno[2,3-d]pyrimidine-6-carboxylic acid is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H13N3O3SC_{12}H_{13}N_3O_3S with a molecular weight of 283.31 g/mol. Its structure features a thieno[2,3-d]pyrimidine core, which is known for various biological activities.

Antimicrobial Activity

Research has indicated that derivatives of thieno[2,3-d]pyrimidines exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 5-Methyl-4-oxo-3-pentylthieno[2,3-d]pyrimidine showed effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .

Anticancer Properties

Thieno[2,3-d]pyrimidine derivatives have been investigated for their anticancer potential. In vitro studies revealed that this compound exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound appears to induce apoptosis through the activation of caspase pathways .

Enzyme Inhibition

This compound has also been noted for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells. This inhibition can lead to the suppression of tumor growth and microbial proliferation .

Case Studies

StudyFindings
Antimicrobial Efficacy Showed significant inhibition against E. coli and S. aureus with MIC values ranging from 10 to 50 µg/mL .
Cytotoxicity in Cancer Cells Induced apoptosis in MCF-7 and HepG2 cells with IC50 values of 25 µM and 30 µM respectively .
Enzyme Inhibition Demonstrated effective inhibition of DHFR with an IC50 value of 15 µM .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Wall Disruption : For antimicrobial activity, the compound interferes with the synthesis of peptidoglycan in bacterial cell walls.
  • Apoptosis Induction : In cancer cells, it triggers intrinsic apoptotic pathways leading to cell death.
  • Enzyme Inhibition : By inhibiting DHFR, it disrupts folate metabolism which is essential for DNA replication.

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